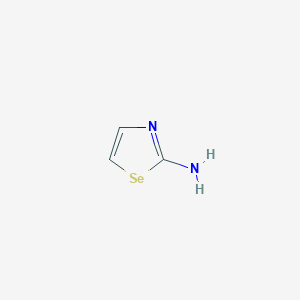

1,3-Selenazol-2-amine

Description

Properties

IUPAC Name |

1,3-selenazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2Se/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPHREOTGOZLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Selenazol 2 Amine and Its Derivatives

Classical and Contemporary Approaches to 1,3-Selenazole (B15495438) Ring Construction

The reaction between selenourea (B1239437) and a molecule containing a halogenated carbonyl functional group is a cornerstone for the synthesis of 2-amino-1,3-selenazoles. This reaction relies on the nucleophilic character of the selenium atom in selenourea attacking the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular condensation to form the heterocyclic ring. mdpi.comnih.govresearchgate.net The versatility of this method allows for the introduction of various substituents on the selenazole ring by choosing appropriately substituted α-haloketones. mdpi.comnih.govresearchgate.net

The Hantzsch-type condensation of selenourea with α-haloketones is the most direct and widely employed method for synthesizing 4-substituted-1,3-selenazol-2-amines. mdpi.comnih.govresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the two components in a solvent like ethanol, leading to excellent yields of the desired products. mdpi.comnih.gov The mechanism involves the initial S-alkylation of the selenourea by the α-haloketone, forming an intermediate which then undergoes cyclization and dehydration to yield the final 2-aminoselenazole. researchgate.net

Recent advancements have focused on developing more sustainable protocols. One such approach involves a solvent-free Hantzsch condensation, where 2-bromoacetophenones are heated to their melting point, followed by the addition of selenourea. thieme-connect.comresearchgate.netorganic-chemistry.org This method is rapid, with reactions completing in seconds, and provides moderate to excellent yields (42–93%) after a simple workup. thieme-connect.comorganic-chemistry.org Another green chemistry approach utilizes β-cyclodextrin as a catalyst in an aqueous medium. nih.govmdpi.com This method allows for the efficient synthesis of 4-aryl-2-amino-1,3-selenazoles in good yields (61-72%). nih.gov

Table 1: Synthesis of 4-Aryl-1,3-selenazol-2-amines via Reaction of Selenourea with α-Bromoketones under Different Conditions

| α-Bromoketone (Ar) | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-BrC₆H₄ | Ethanol, Reflux | 96% | mdpi.comresearchgate.net |

| 4-ClC₆H₄ | Ethanol, Reflux | 95% | mdpi.comresearchgate.net |

| 4-NO₂C₆H₄ | Ethanol, Reflux | 98% | mdpi.comresearchgate.net |

| C₆H₅ | Solvent-free, 48-51°C, 10s | 93% | thieme-connect.comorganic-chemistry.org |

| 4-CNC₆H₄ | Solvent-free, 100-103°C, 10s | 85% | thieme-connect.comorganic-chemistry.org |

| 4-FC₆H₄ | Solvent-free, 45-48°C, 10s | 80% | thieme-connect.comorganic-chemistry.org |

| 4-MeOC₆H₄ | β-cyclodextrin, H₂O | 72% | nih.govmdpi.com |

An alternative to using α-haloketones involves the reaction of N,N-unsubstituted selenoureas with α-diketone derivatives. clockss.orgresearchgate.netresearchgate.net This method provides a route to 2-dialkylamino-1,3-selenazoles and avoids the use of lachrymatory halocarbonyl compounds. clockss.org The reaction is effectively catalyzed by ferric chloride (FeCl₃) and proceeds at room temperature in an alcohol solvent, such as ethanol. clockss.orgresearchgate.net This approach has been used to synthesize a range of 2-amino-1,3-selenazole derivatives in high yields. clockss.org For instance, the reaction of various N,N-disubstituted selenoureas with ethyl pyruvate (B1213749) gives the corresponding 2-amino-1,3-selenazole-4-carboxylates in 80-90% yields. clockss.org

Table 2: Synthesis of 2-Dialkylamino-1,3-selenazoles from Selenoureas and α-Diketones

| Selenourea (R) | α-Diketone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Dimethylselenourea | Ethyl pyruvate | Ethyl 2-(dimethylamino)-1,3-selenazole-4-carboxylate | 90% | clockss.org |

| 1-Selenocarbamoylmorpholine | Ethyl pyruvate | Ethyl 2-morpholino-1,3-selenazole-4-carboxylate | 85% | clockss.org |

| 1-Selenocarbamoylpiperidine | Ethyl pyruvate | Ethyl 2-(piperidin-1-yl)-1,3-selenazole-4-carboxylate | 80% | clockss.org |

| N,N-Dimethylselenourea | 2,3-Butanedione | 2-(Dimethylamino)-4,5-dimethyl-1,3-selenazole | 83% | clockss.org |

The synthesis of 2-arylamino-1,3-selenazoles can be achieved through the cyclocondensation of arylselenoureas with various 2-haloketones. mdpi.comnih.govmdpi.com This reaction is typically performed in the presence of a base such as triethylamine (B128534) (Et₃N). nih.gov The required arylselenoureas are often prepared in a preceding step, for example, from N-aryl-N'-benzoylselenoureas which are treated with hydrazine (B178648) hydrate. mdpi.com The subsequent reaction with α-haloketones provides the target 2-arylamino-1,3-selenazoles in yields ranging from 32% to 89%. mdpi.com The yields are generally high, although they can be lower for derivatives with alkyl or proton substituents, potentially due to lower stability in solution. nih.gov

Table 3: Synthesis of 2-Arylamino-1,3-selenazoles

| Arylselenourea (Ar¹) | 2-Haloketone (R-CO-CH₂X) | Product (R at C4) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylselenourea | 2-Bromoacetophenone (B140003) | Phenyl | 89% | nih.gov |

| Phenylselenourea | 2-Chloro-1-(4-methoxyphenyl)ethanone | 4-Methoxyphenyl | 88% | nih.gov |

| (4-Methoxyphenyl)selenourea | 2-Bromoacetophenone | Phenyl | 85% | nih.gov |

| (4-Methoxyphenyl)selenourea | 2-Bromo-1-(4-bromophenyl)ethanone | 4-Bromophenyl | 86% | nih.gov |

To introduce amino acid-derived functionalities onto the 2-amino-1,3-selenazole scaffold, N-protected bromomethyl ketones are used as precursors for cyclization with selenourea. nih.govresearchgate.net This strategy allows for the synthesis of peptidomimetics containing the selenazole ring. nih.gov The synthesis begins with an N-protected amino acid (using protectors like Fmoc, Boc, or Z), which is converted into a diazomethyl ketone. nih.gov Subsequent treatment with hydrobromic acid (HBr) yields the corresponding N-protected bromomethyl ketone in near-quantitative yield. nih.gov The final step is the condensation of this bromomethyl ketone with selenourea to afford the N-protected 2-amino-1,3-selenazole derivative. nih.gov

Another approach involves the condensation of N-amino selenoamides with α-bromomethyl ketones in refluxing acetone (B3395972), which yields N-orthogonally protected dipeptidomimetics linked with the selenazole ring in good yields (75–83%). nih.gov

Condensation Reactions Involving Selenium-Containing Precursors

Beyond the use of pre-formed selenourea, other selenium-containing precursors can be employed for the synthesis of the 1,3-selenazole ring. A one-pot reaction developed by King involves the in situ formation of α-iodoketones from ketones and iodine, which then react with selenourea to give 2-amino-1,3-selenazoles in moderate to high yields. nih.gov

Another versatile method avoids the use of toxic and lachrymatory α-haloketones altogether. nih.gov This is achieved by using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to facilitate the tosyloxylation of ketones. nih.gov The resulting intermediate reacts with primary selenoamides under reflux to provide 2,4-substituted 1,3-selenazoles in yields of 58-85%. nih.gov

Furthermore, 2-unsubstituted 1,3-selenazoles can be prepared through the cyclization of α-bromoketones with selenoformamide. nih.gov For example, reacting phenacyl bromide with selenoformamide produces 4-(4-nitrophenyl)-1,3-selenazole in a 79% yield. nih.gov This highlights the utility of various selenoamides, not just selenourea, in constructing the selenazole core. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from three or more starting materials in a single operation, avoiding the isolation of intermediates. Several MCR strategies have been successfully employed for the synthesis of 2-amino-1,3-selenazole derivatives.

One notable example involves a base-promoted, transition-metal-free multicomponent reaction of α,β-unsaturated isocyanides, elemental selenium, and amines. acs.orgmdpi.comresearchgate.net This method proceeds through the in situ formation of an isoselenocyanate from the isocyanide and selenium powder. A subsequent nucleophilic addition of an amine to the isoselenocyanate, followed by a Michael addition and aromatization, affords a series of 2-amino-1,3-selenazole derivatives in moderate to excellent yields. acs.orgmdpi.comresearchgate.net

Another versatile multi-component approach involves the condensation of aromatic aldehydes, cyanoselenoacetamide, α-bromoketones, and dimedone. nih.gov This cascade transformation, carried out in the presence of morpholine, results in the formation of complex 2-amino-4-chromen-5(6H)-ones in good yields. nih.gov The reaction proceeds through the initial formation of a Knoevenagel alkene intermediate, followed by a Hantzsch-type reaction to form a vinylselenazole, which then reacts with dimedone to yield the final product. nih.gov

A sequential one-pot multicomponent reaction has also been described for the synthesis of 2-amino-1,3-selenazole derivatives. In this method, an amidinoselenourea is first synthesized from an isoselenocyanate and an N,N-dialkyl-amidine. This intermediate then reacts with various halomethylene compounds to furnish the target 2-amino-1,3-selenazole derivatives in good yields (65–89%). nih.gov

Table 1: Examples of Multi-component Reactions for the Synthesis of 1,3-Selenazol-2-amine Derivatives

| Starting Materials | Catalyst/Promoter | Key Features | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated isocyanides, Elemental Selenium, Amines | DBU (Base) | Transition-metal-free, in situ isoselenocyanate formation | Substituted 2-amino-1,3-selenazoles | Moderate to Excellent | acs.orgmdpi.comresearchgate.net |

| Aromatic aldehydes, Cyanoselenoacetamide, α-Bromoketones, Dimedone | Morpholine | Cascade transformation leading to complex heterocycles | 2-Amino-4-chromen-5(6H)-ones | 77–79 | nih.gov |

| Isoselenocyanate, N,N-Diethyl-amidine, Halomethylene compounds | Et3N | Sequential one-pot reaction via amidinoselenourea intermediate | Substituted 2-amino-1,3-selenazoles | 65–89 | nih.gov |

Tandem One-Pot Synthetic Protocols

Tandem one-pot synthetic protocols, where multiple bond-forming events occur sequentially in a single reaction vessel, provide an efficient and atom-economical route to 1,3-selenazol-2-amines. These methods often streamline synthetic procedures by eliminating the need for purification of intermediates.

A notable tandem one-pot protocol for the synthesis of 4-aryl-1,3-selenazol-2-amines starts from alkynes. nih.gov In this process, arylacetylenes react with N-bromosuccinimide and water to generate 2,2-dibromo-1-arylethanones in situ. These intermediates then directly react with selenoureas in the presence of β-cyclodextrin as a catalyst in an aqueous medium to afford the desired 2-amino-1,3-selenazoles in good yields (61–72%). nih.gov This method is advantageous due to its mild reaction conditions and the use of water as a solvent. nih.gov

Another efficient one-pot synthesis involves the reaction of N-Fmoc/Boc/Z-amino acids. nih.gov The protected amino acid is first converted to a diazomethyl ketone, which is then transformed into a bromomethyl ketone using HBr. This bromomethyl ketone intermediate is subsequently reacted with selenourea to yield the corresponding Fmoc/Boc/Z-amino acid derived from 2-amino-1,3-selenazoles. nih.gov

Furthermore, a one-pot synthesis for 2-amino-4-alkyl-5-(R-benzyl)selenazoles has been developed through the bromoarylation of methyl or cyclopropyl (B3062369) vinyl ketones, followed by cyclization with selenourea. nih.gov This process involves the initial conversion of anilines to arenediazonium bromides, which then react with the vinyl ketones in the presence of CuBr₂ to produce 4-aryl-3-bromobutan-2-ones. These intermediates are then cyclized with selenourea to give the final products. nih.gov

Advanced Synthetic Strategies and Catalytic Systems

The development of advanced synthetic strategies, particularly those employing catalytic systems, has significantly enhanced the efficiency and scope of this compound synthesis. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Syntheses (e.g., Ir-catalyzed)

Transition metal catalysis has emerged as a powerful tool in organic synthesis. An iridium-catalyzed approach has been developed for the synthesis of 4-aryl-substituted 2-amino-1,3-selenazoles. nih.gov This method utilizes sulfoxonium ylides as precursors. The reaction involves heating a mixture of a β-ketosulfoxonium ylide and selenourea in dichloroethane at 80 °C in the presence of an iridium catalyst, [Ir(cod)Cl]₂. This substrate-tolerant approach provides access to 4-aryl-substituted 2-amino-1,3-selenazoles in moderate yields (30–48%). mdpi.comnih.gov

Table 2: Iridium-Catalyzed Synthesis of 4-Aryl-Substituted 2-Amino-1,3-selenazoles

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Ketosulfoxonium ylide, Selenourea | [Ir(cod)Cl]₂ | Dichloroethane | 80 | 30–48 | nih.gov |

Lewis Acid Catalysis (e.g., Zinc Chloride, Ferric Chloride, Copper Bromide, Scandium(III) Triflate)

Lewis acid catalysis has been effectively utilized to promote the synthesis of this compound derivatives. These catalysts can activate the substrates and facilitate the key bond-forming steps.

Ferric Chloride (FeCl₃): In the presence of ferric chloride, N,N-unsubstituted selenoureas react with α,β-unsaturated aldehydes in alcohol at room temperature to yield 2-dialkylamino-1,3-selenazoles. researchgate.net This method provides a convenient route to this class of compounds under mild conditions. researchgate.net

Copper Bromide (CuBr₂): As mentioned in the tandem one-pot synthesis (Section 2.1.4), copper(II) bromide is used to facilitate the formation of 4-aryl-3-bromobutan-2-ones from arenediazonium bromides and vinyl ketones. nih.gov This α-haloketone is a crucial intermediate for the subsequent cyclization with selenourea to form the 2-amino-1,3-selenazole ring. nih.gov

Copper Pyridine (B92270) Complex (CuPy₂Cl₂): A solid-state synthesis of 2-amino-4-substituted-1,3-selenazoles has been reported using CuPy₂Cl₂ as a Lewis acid catalyst. nih.gov In this solvent-free method, α-bromoketones and selenourea are ground together in a mortar with the catalyst at ambient temperature. The reaction proceeds efficiently, affording the desired products in high yields (87–96%) within 30 minutes. nih.gov

While Zinc Chloride and Scandium(III) Triflate are known Lewis acids in various organic transformations, their specific application in the primary synthesis of the 2-amino-1,3-selenazole ring from acyclic precursors is less documented in the reviewed literature. For instance, Zinc Chloride has been used to promote the condensation of 2-diethylamino-1,3-selenazoles with benzaldehyde (B42025) at the C5-position of the pre-formed heterocycle. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. For the synthesis of 1,3-selenazol-2-amines, several green approaches have been developed, with a focus on solvent-free conditions.

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several solvent-free methods for the synthesis of 2-amino-1,3-selenazoles have been reported.

One such method involves a Hantzsch-type condensation where powdered selenourea is added to a 2-bromoacetophenone that has been heated to its melting point. nih.gov This reaction is remarkably rapid, completing within a few seconds and yielding 4-aryl-1,3-selenazol-2-amine hydrobromides in good yields (42–93%). researchgate.netnih.gov

Another solvent-free approach involves the reaction of N-aryl-N'-benzoylselenoureas with an excess of hydrazine hydrate. nih.gov The resulting arylselenoureas are then subjected to a cyclocondensation reaction with 2-haloketones to produce functionalized 2-arylamino-1,3-selenazoles. nih.gov

Additionally, the aforementioned solid-state synthesis using CuPy₂Cl₂ as a catalyst, where the reactants are ground in a mortar, represents an efficient solvent-free method. nih.gov This technique not only avoids the use of solvents but also simplifies the workup procedure and often leads to higher yields. nih.gov

Table 3: Green Chemistry Approaches for the Synthesis of this compound Derivatives

| Approach | Reactants | Conditions | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-free Hantzsch condensation | 2-Bromoacetophenone, Selenourea | Heating to melting point | Rapid reaction (seconds), no solvent | 42–93 | nih.gov |

| Solvent-free synthesis via arylselenoureas | N-Aryl-N'-benzoylselenoureas, Hydrazine hydrate, 2-Haloketones | Solvent-free initial step | Avoids organic solvents in the first step | 32–89 (final step) | nih.gov |

| Solid-state synthesis with Lewis acid | α-Bromoketones, Selenourea | Grinding in a mortar with CuPy₂Cl₂ | Solvent-free, rapid, high yield, simple workup | 87–96 | nih.gov |

Aqueous Reaction Media with Catalysts (e.g., β-Cyclodextrin)

In recent years, the principles of green chemistry have guided the development of synthetic protocols that utilize water as a reaction medium, given its non-toxic and economically viable nature. nih.gov A notable advancement in the synthesis of 4-aryl-1,3-selenazol-2-amines involves a tandem one-pot reaction catalyzed by β-cyclodextrin in an aqueous medium. nih.govmdpi.com This approach begins with the reaction of arylacetylenes with N-bromosuccinimide and water to generate 2,2-dibromo-1-arylethanones, which then react with selenoureas. nih.gov The use of β-cyclodextrin as a catalyst facilitates this transformation, leading to the desired 4-aryl-1,3-selenazol-2-amines in yields ranging from 61–72%. nih.gov This method is advantageous as it avoids the use of hazardous organic solvents and operates under mild conditions. nih.govmdpi.com

Another application of β-cyclodextrin in aqueous media is the synthesis of 2-amino-4-substituted-1,3-selenazoles from α-bromoketones and selenourea. mdpi.com This reaction proceeds at 50 °C under atmospheric pressure, yielding products in the range of 86–95%. mdpi.com The use of a supramolecular catalyst like β-cyclodextrin in water offers an environmentally safe and efficient alternative to conventional methods. rsc.orgnih.gov The catalytic effect of β-cyclodextrin is attributed to the formation of inclusion complexes with the reactants, which enhances their reactivity in the aqueous environment. mdpi.com

Table 1: Synthesis of this compound Derivatives in Aqueous Media with β-Cyclodextrin

| Product | Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-aryl-1,3-selenazol-2-amines | Arylacetylenes, N-bromosuccinimide, Selenoureas | β-Cyclodextrin | Aqueous medium | 61–72 | nih.gov |

| 2-amino-4-substituted-1,3-selenazoles | α-bromoketones, Selenourea | β-Cyclodextrin | Water, 50 °C | 86–95 | mdpi.com |

Ionic Liquid/Water Solvent Systems

An efficient and environmentally considerate synthesis of 2-amino-1,3-selenazoles has been reported utilizing an ionic liquid/water solvent system. nih.gov This method involves the condensation of various phenacyl bromides with selenourea under ambient conditions. nih.gov The use of a 1:1 mixture of the ionic liquid 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) and water has been shown to enhance the rate of the cyclocondensation reaction, leading to significantly reduced reaction times of 4–6 minutes. nih.gov This approach provides the desired 2-amino-1,3-selenazoles in high yields of 91–97%. nih.gov

A key advantage of this methodology is the absence of any additional catalyst, simplifying the reaction setup and purification process. nih.gov Furthermore, the ionic liquid can be recycled, adding to the sustainability of the process. nih.gov The unique properties of ionic liquids, such as their low vapor pressure and ability to dissolve a wide range of compounds, make them attractive alternatives to traditional volatile organic solvents. rsc.orgnih.gov

Non-Conventional Activation Methods (Ultrasound and Microwave Irradiation)

To enhance reaction rates and improve yields, non-conventional activation methods such as ultrasound and microwave irradiation have been successfully applied to the synthesis of 1,3-selenazol-2-amines. researchgate.net

Ultrasound irradiation has been employed for the one-pot synthesis of 2-amino-1,3-selenazoles derived from Fmoc/Boc/Z-amino acids. mdpi.comarkat-usa.org In this method, N-protected bromomethyl ketones are condensed with selenourea in acetone under ultrasonication, resulting in yields of 80-90%. mdpi.com The use of ultrasound offers a faster and more selective reaction compared to conventional heating. researchgate.net Additionally, the synthesis of 2-amino-4-substituted-1,3-selenazoles has been achieved in high yields (86–95%) by reacting α-bromoketones and selenourea in the presence of β-cyclodextrin in water at 50 °C under ultrasonic conditions. mdpi.com This method avoids the need for an inert atmosphere and high temperatures. mdpi.com

Microwave irradiation has also proven to be a powerful tool for the synthesis of 2-amino-1,3-selenazoles. nih.gov When acyl halides and phenacyl halides are condensed with selenourea in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) under microwave irradiation, the desired products are obtained in excellent yields of 95–98%. nih.gov The combination of microwave heating with an ionic liquid medium provides a rapid and highly efficient route to these heterocyclic compounds. nih.gov The synergistic effect of microwaves and ultrasound has also been explored in various chemical transformations, often leading to faster and more selective reactions. unito.it

Precursor Synthesis and Building Block Generation

The successful synthesis of 1,3-selenazol-2-amines relies heavily on the efficient preparation of key precursors and building blocks. The primary starting materials for the construction of the selenazole ring are typically selenoureas and α-haloketones.

Preparation of Selenoureas from Cyanamides and Woollins' Reagent

A common and effective method for the preparation of selenoureas involves the reaction of cyanamides with Woollins' reagent (2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide). mdpi.comnih.gov This reaction, typically carried out in refluxing toluene, leads to the formation of the corresponding selenoureas after hydrolysis with water. mdpi.comresearchgate.net For instance, various N,N-dialkylcyanamides can be converted to their respective dialkyl-selenoureas in good yields. researchgate.net This method has been utilized to synthesize a range of selenoureas which are then used in subsequent cyclization reactions. mdpi.comnih.gov Yields for the synthesis of specific selenoureas from cyanamides and Woollins' reagent have been reported to be in the range of 87-90%. mdpi.com Woollins' reagent has become a valuable tool in organoselenium chemistry for the synthesis of various selenium-containing compounds. nih.govst-andrews.ac.ukacs.org

Formation of Key Intermediates in Selenazole Ring Cyclization

The cyclization reaction to form the 1,3-selenazole ring proceeds through the formation of key intermediates. mdpi.comresearchgate.net When a selenourea is reacted with an α-haloketone, the initial step is the formation of an addition product. mdpi.comresearchgate.net This intermediate then undergoes an intramolecular cyclization to form a second intermediate. mdpi.comresearchgate.net The final step involves the elimination of a molecule of water to yield the aromatic this compound. mdpi.comresearchgate.netresearchgate.net This reaction pathway is a fundamental aspect of the Hantzsch-type synthesis of selenazoles. mdpi.com The nature of the substituents on both the selenourea and the α-haloketone can influence the rate and efficiency of the cyclization process. researchgate.net

Synthetic Yield Optimization and Process Enhancement Studies

Efforts to optimize the synthesis of 1,3-selenazol-2-amines have focused on improving yields, reducing reaction times, and employing more environmentally friendly conditions. The choice of solvent, catalyst, and activation method plays a crucial role in the efficiency of the synthesis.

The use of green solvents and catalysts has been a significant area of process enhancement. As previously discussed, conducting the synthesis in aqueous media with β-cyclodextrin as a catalyst offers good yields (61–72%) and aligns with the principles of green chemistry. nih.gov An even more significant improvement in yield is observed with the use of ionic liquid/water solvent systems, which can produce 2-amino-1,3-selenazoles in yields of 91–97% without the need for an external catalyst. nih.gov

Non-conventional activation methods have demonstrated remarkable potential for optimizing these syntheses. Ultrasound-assisted synthesis in the presence of β-cyclodextrin in water has resulted in yields of 86–95%. mdpi.com The most impressive yields are often achieved with microwave irradiation, particularly when combined with ionic liquids, pushing the yields of 2-amino-1,3-selenazoles to an excellent 95–98%. nih.gov These studies highlight a clear trend towards higher efficiency and shorter reaction times when moving from conventional heating to ultrasound and microwave-assisted methods.

Table 2: Comparison of Synthetic Methodologies and Yields for this compound Derivatives

| Methodology | Solvent System | Catalyst/Promoter | Activation Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Water | β-Cyclodextrin | Conventional Heating | 61–72 | nih.gov |

| Ionic Liquid/Water | [Hbim]BF4/Water | None | Ambient | 91–97 | nih.gov |

| Ultrasound-Assisted | Water | β-Cyclodextrin | Ultrasound | 86–95 | mdpi.com |

| Microwave-Assisted | [Bmim]BF4 | None | Microwave | 95–98 | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1,3 Selenazol 2 Amine

Electrophilic Substitution Reactions on the Selenazole Ring System

The 2-amino group is a powerful activating group that enhances the electron density of the selenazole ring, particularly at the C5-position, making it a prime target for electrophilic substitution. nih.govbyjus.com This heightened reactivity is analogous to the activation observed in other aromatic amines like aniline. byjus.com

Halogenation (e.g., Bromination at C5)

The C5-position of the 2-amino-1,3-selenazole ring system demonstrates high reactivity towards halogenating agents. nih.gov Early studies showed that the bromination of the hydrobromide salt of 2-amino-1,3-selenazole can be achieved at position 5 using bromine in a carbon tetrachloride solvent. nih.gov

However, the high reactivity of the ring and the basicity of the amino group can sometimes lead to complications. For instance, attempts to halogenate 2-arylamino-1,3-selenazoles directly with elemental bromine or iodine resulted only in the formation of the corresponding hydrohalide salts. nih.gov To circumvent this, a protection strategy is employed. The reactivity of the amino group is moderated by acetylation. The resulting N-acetyl compound then reacts smoothly with halogen sources like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield the desired 5-halo-selenazoles in high yields. nih.gov This method of protecting the amino group to control the outcome of an electrophilic substitution is a common strategy in aromatic chemistry. nih.govbyjus.com

Nitration Reactions

Nitration, a classic electrophilic aromatic substitution, has also been demonstrated on the 1,3-selenazol-2-amine core. The reaction of a 2-diethylamino-derivative of 1,3-selenazole (B15495438) with a mixture of concentrated sulfuric acid and nitric acid (H₂SO₄/HNO₃) leads to substitution on the ring. nih.gov Given the demonstrated high reactivity of the C5-position, this is the expected site of nitration. nih.gov The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in the strong acid mixture, which then acts as the electrophile attacking the electron-rich selenazole ring.

Diazo-Coupling Reactions

Diazo-coupling is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile. quora.comlibretexts.orgopenstax.org This reaction requires a highly activated aromatic ring, a condition met by the 2-amino-1,3-selenazole system. The reaction of a 2-diethylamino-1,3-selenazole with phenyl diazonium chloride results in the formation of a brightly colored azo compound. nih.govyoutube.com The electrophilic diazonium cation attacks the electron-rich C5 position of the selenazole ring, leading to the coupled product. nih.govopenstax.org This reaction underscores the significant activation of the ring by the amino substituent.

Reactivity of the Amino Group at Position 2

The exocyclic amino group at the C2 position of the selenazole ring behaves as a typical nucleophile, readily participating in reactions with various electrophiles. byjus.com

N-Acylation Reactions (e.g., Acetylation)

The 2-amino group of 1,3-selenazoles can be easily acylated. A common example is acetylation, which is achieved by heating the parent 2-amino-1,3-selenazole compound in acetic anhydride (B1165640) for a short period. nih.gov The reaction involves the nucleophilic attack of the amino nitrogen on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate (B1210297) ion, to form the corresponding 2-acetamido-1,3-selenazole. nih.govnih.gov This reaction is not only a method for synthesizing derivatives but is also frequently used as a means to protect the amino group and moderate its activating effect during subsequent electrophilic substitutions on the ring. nih.govopenstax.org

Condensation Reactions with Aldehyde Derivatives

The primary amino group at position 2 can undergo condensation reactions with carbonyl compounds, such as aldehydes, to form imines or related products. nih.govresearchgate.netnih.gov For example, 2-diethylamino-1,3-selenazole condenses with benzaldehyde (B42025) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). nih.gov The reaction proceeds through a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. mdpi.com Subsequent dehydration, promoted by the catalyst, furnishes the corresponding carbinol product. nih.gov

Coordination Chemistry and Metallation Pathways

The this compound scaffold is a subject of interest in coordination chemistry due to its multiple potential donor sites: the endocyclic nitrogen, the exocyclic amine, and the selenium atom. This allows for diverse coordination modes and the formation of complexes with various transition metal ions.

Complex Formation with Transition Metal Ions

Early studies on 2-amino-1,3-selenazoles demonstrated their ability to form complexes with transition metals. For instance, historical work showed the formation of tetrachloroplatinate salts with N-acetylated derivatives of 2-amino-1,3-selenazoles, confirming the ligating ability of this class of compounds. nih.gov The coordination often involves the nitrogen atoms of the selenazole ring system, leading to the formation of stable metal complexes.

Research has explored the synthesis of various metal complexes, including those with gold(I), palladium(II), and ruthenium(II), using selenoureato ligands, which are precursors to selenazoles. nih.gov The resulting complexes exhibit a range of geometries and coordination numbers, dictated by the metal ion's preferences and the steric and electronic properties of the ligands.

Ligand Design with (1,3-Selenazol-2-yl)hydrazones

To enhance the coordination ability and create ligands with higher denticity, this compound is often converted into more complex structures, such as (1,3-Selenazol-2-yl)hydrazones. These derivatives are synthesized by the condensation of a 2-hydrazinyl-1,3-selenazole precursor with an appropriate aldehyde or ketone. jptcp.com The resulting hydrazone ligand possesses additional donor atoms, enabling it to act as a multidentate chelator.

Studies have shown that (1,3-Selenazol-2-yl)hydrazones can act as tridentate ligands, coordinating with metal ions through multiple nitrogen atoms. rsc.orgresearchgate.net For example, cobalt(III) and zinc(II) complexes with these hydrazone ligands have been synthesized and characterized. rsc.orgdoaj.orgshd-pub.org.rs In these complexes, the ligand typically binds to the metal center in a tridentate (NNN) fashion, forming stable octahedral geometries. rsc.orgresearchgate.netdoaj.orgshd-pub.org.rs The coordination involves the pyridine (B92270) nitrogen, the imine nitrogen of the hydrazone moiety, and a nitrogen atom from the selenazole ring.

The isosteric replacement of sulfur with selenium in the analogous thiazole-based hydrazone ligands has been shown to influence the electrochemical and electronic absorption features of the resulting metal complexes. rsc.orgbg.ac.rs X-ray diffraction analysis has been crucial in confirming the structures and coordination modes of these complexes, revealing, for instance, that two tridentate ligands coordinate to a central metal ion to form an octahedral complex cation. researchgate.netdoaj.orgshd-pub.org.rsresearchgate.net

Table 1: Examples of Transition Metal Complexes with (1,3-Selenazol-2-yl)hydrazone Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Cobalt(III) | (1,3-Selenazol-2-yl)hydrazone | Tridentate (NNN) | Octahedral |

| Zinc(II) | Pyridine-based (1,3-Selenazol-2-yl)hydrazone | Tridentate (NNN) | Octahedral |

Ring Transformations and Derivatizations for Structural Modification

The 1,3-selenazole ring is amenable to various chemical transformations and derivatizations, allowing for the synthesis of a wide array of structurally modified compounds. These reactions can target the exocyclic amino group or the heterocyclic ring itself.

The exocyclic 2-amino group can be readily functionalized. For instance, it undergoes facile acetylation when heated with acetic anhydride. nih.gov Further modifications can be achieved through multicomponent reactions. A one-pot synthesis method involves the reaction of an isoselenocyanate, an N,N-dialkyl-amidine, and a halomethylene compound to produce substituted 2-amino-1,3-selenazoles. researchgate.net Another approach utilizes a base-promoted multicomponent reaction involving the nucleophilic addition of amines to an in situ formed isoselenocyanate, followed by a Michael addition and aromatization. acs.org

The selenazole ring itself exhibits reactivity at specific positions. Early research demonstrated that the C5-position is highly reactive, undergoing reactions such as bromination, nitration, and diazo-coupling. nih.gov More complex ring transformations have also been documented. For example, certain 1,3,4-selenadiazine derivatives can undergo ring contraction reactions in the presence of acetic acid and water to yield highly substituted 1,3,4-selenadiazoles. researchgate.net These products can then undergo a Dimroth rearrangement to form 1,2,4-triazole (B32235) derivatives, representing a significant translocation of heteroatoms within the heterocyclic system. researchgate.net

The synthesis of the 1,3-selenazole ring system itself can be achieved through various methods, most notably the Hantzsch synthesis, which involves the cyclocondensation of selenourea (B1239437) (or its derivatives) with α-haloketones. nih.govnih.govmdpi.comresearchgate.netnih.gov This method is highly versatile, allowing for the preparation of a wide range of substituted 2-amino-1,3-selenazoles. mdpi.comresearchgate.netnih.gov

Table 2: Selected Derivatization and Ring Transformation Reactions

| Reaction Type | Reagents/Conditions | Position of Modification | Resulting Structure |

|---|---|---|---|

| N-Acetylation | Acetic anhydride, heat | 2-Amino group | 2-Acetamido-1,3-selenazole |

| Bromination | Bromine in CCl₄ | C5-position | 5-Bromo-2-amino-1,3-selenazole derivative |

| Nitration | H₂SO₄/HNO₃ | C5-position | 5-Nitro-2-amino-1,3-selenazole derivative |

| Ring Contraction | Acetic acid/water | 1,3,4-Selenadiazine ring | 1,3,4-Selenadiazole |

| Dimroth Rearrangement | Spontaneous from selenadiazole | Heterocyclic system | 1,2,4-Triazole derivative |

Spectroscopic and Structural Elucidation of 1,3 Selenazol 2 Amine Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable insights into the functional groups present in 1,3-selenazol-2-amine derivatives. By analyzing the absorption of infrared radiation at specific frequencies, characteristic bond vibrations can be identified, confirming the presence of key structural motifs.

The IR spectra of this compound derivatives are distinguished by several key absorption bands that are diagnostic for the selenazole ring and its substituents. One of the most prominent features is the stretching vibration of the endocyclic C=N bond, which typically appears in the region of 1630–1554 cm⁻¹. For instance, in a series of 4-substituted-1,3-selenazol-2-amines, very strong bands attributed to the ν(N=C) vibration were observed in the range of 1561–1554 cm⁻¹.

Another crucial vibrational mode is the C-Se bond stretch. This absorption is generally found in the lower frequency region of the spectrum, typically between 705 and 560 cm⁻¹. The presence of an intense band in the range of 705–699 cm⁻¹ is considered characteristic of the ν(C-Se) vibration. The NH stretching vibrations of the 2-amino group also give rise to characteristic bands in the higher frequency region, typically observed around 3444 and 3335 cm⁻¹.

The following table summarizes the characteristic IR absorption frequencies for various functional groups in this compound derivatives.

| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Reference |

| C=N (selenazole ring) | Stretching | 1630–1554 | nih.gov |

| C-Se (selenazole ring) | Stretching | 705–560 | nih.gov |

| N-H (amino group) | Stretching | ~3444, ~3335 | |

| C=O (ketone) | Stretching | ~1663 | nih.gov |

| C=O (pyrone) | Stretching | ~1646 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound derivatives, providing information on the electronic environment of individual protons, carbons, and selenium atoms within the molecule.

The ¹H NMR spectra of this compound derivatives provide valuable information about the protons within the molecule. A characteristic feature is the signal for the proton at the C5 position of the selenazole ring. This proton typically appears as a sharp singlet in the downfield region of the spectrum. For a series of 2,4-diaryl-1,3-selenazoles, this singlet was observed between 8.02 and 8.84 ppm. In other substituted 1,3-selenazol-2-amines, this signal is found in the range of 7.90–7.44 ppm.

Interestingly, coupling between the C5 proton and the ⁷⁷Se nucleus (a spin ½ nucleus with a natural abundance of 7.63%) can sometimes be observed as satellite peaks flanking the main proton signal. The coupling constant, denoted as ²JSe-H, is typically around 42–48 Hz. For example, in a series of Nα-urethane protected amino acid derived 2-amino-1,3-selenazoles, the C5-H signal appeared as a singlet with ²JSe-H coupling constants ranging from 42.1 to 46.5 Hz. The protons of the amino group at the C2 position often appear as a broad singlet. The chemical shifts of protons on substituent groups attached to the selenazole ring are observed in their expected regions.

The following table presents ¹H NMR data for selected this compound derivatives.

| Compound/Substituent | C5-H Chemical Shift (δ, ppm) | ²JSe-H (Hz) | Other Characteristic Signals (δ, ppm) | Reference |

| Benzyl 1-(2-amino-1,3-selenazol-4-yl)ethylcarbamate | 7.33 | 45.4 | 1.66 (d, 3H), 4.20 (m, 1H), 4.65 (s, 2H), 5.62-5.67 (br, 2H), 6.08 (br, 1H), 6.92-7.20 (m, 5H) | |

| Benzyl 1-(2-amino-1,3-selenazol-4-yl)-2-phenylethylcarbamate | 7.25 | 43.2 | 2.68-2.80 (d, 2H), 4.45 (t, 1H), 4.68 (s, 2H), 5.61-5.68 (br, 2H), 6.10 (br, 1H), 6.95-7.10 (m, 10H) | |

| (9H-Fluoren-9-yl)methyl 1-(2-amino-1,3-selenazol-4-yl)ethylcarbamate | 7.21 | 42.1 | 1.42 (d, 3H), 4.23 (m, 1H), 4.45 (t, 1H), 4.80 (d, 2H), 5.81-5.85 (br, 2H), 6.72 (br, 1H), 7.32-7.76 (m, 8H) | |

| 4-Methyl-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinyl}-1,3-selenazole | 6.98 | - | 2.43 (s, 3H, CH₃), 7.45 (t, 1H), 7.61 (d, 1H), 7.72-7.78 (m, 1H), 8.18 (d, 1H), 8.54 (s, 1H), 8.89 (s, 1H), 10.13 (s, 1H, NH) | nih.gov |

| 4-Phenyl-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinyl}-1,3-selenazole | 7.11 | - | 7.34-7.38 (m, 1H), 7.45-7.50 (m, 3H), 7.55-7.66 (m, 3H), 7.75-7.80 (m, 1H), 8.25 (d, 1H), 8.61 (s, 1H), 8.83 (s, 1H), 10.31 (s, 1H, NH) | nih.gov |

The ¹³C NMR spectra of this compound derivatives provide a detailed map of the carbon framework. Three signals are typically characteristic of the selenazole ring itself. The carbon atom at the C2 position (Se-C=N) is the most deshielded and resonates in the downfield region, typically between 164.4 and 178.76 ppm. The C4 carbon signal's position varies depending on the substituent. The C5 carbon, bonded to selenium, appears in the upfield region, generally between 105.1 and 127.32 ppm, due to the shielding effect of the selenium atom. The chemical shifts of the carbon atoms in the substituents provide further structural confirmation.

The following table provides ¹³C NMR data for representative this compound derivatives.

| Compound/Substituent | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Characteristic Signals (δ, ppm) | Reference |

| Benzyl 1-(2-amino-1,3-selenazol-4-yl)ethylcarbamate | 174.4 | 161.0 | 110.3 | 14.1, 51.5, 67.3, 132.3, 133.2, 133.7, 142.0, 158.9 | |

| Benzyl 1-(2-amino-1,3-selenazol-4-yl)-2-phenylethylcarbamate | 171.2 | 157.1 | 109.0 | 36.8, 54.2, 58.9, 126.2, 127.2, 127.3, 128.7, 129.5, 130.2, 138.3, 142.4, 148.1 | |

| (9H-Fluoren-9-yl)methyl 1-(2-amino-1,3-selenazol-4-yl)ethylcarbamate | 170.2 | 156.5 | 108.2 | 17.3, 45.2, 56.7, 67.5, 126.8, 127.3, 128.6, 128.9, 141.2, 143.8, 149.3 | |

| 2-{2-[(4-Oxo-4H-chromen-3-yl)methylene]hydrazinyl}-4-phenyl-1,3-selenazole | 169.1 | 145.2 | 120.8 | 115.1, 118.2, 122.1, 124.9, 126.5, 127.3, 129.1, 130.1, 133.2, 135.7, 156.1, 157.2, 159.6, 175.4 | nih.gov |

Direct observation of the selenium nucleus via ⁷⁷Se NMR spectroscopy provides invaluable and direct information about the electronic environment around the selenium atom in this compound derivatives. ⁷⁷Se is a spin ½ nucleus with a natural abundance of 7.63%, making it amenable to NMR studies, although it is a less sensitive nucleus compared to ¹H. The chemical shifts in ⁷⁷Se NMR span a very wide range, making this technique highly sensitive to subtle structural changes.

For this compound derivatives, the ⁷⁷Se chemical shifts are reported over a broad range, from approximately 200 ppm to over 680 ppm, relative to a standard such as dimethyl selenide (B1212193) (Me₂Se). This wide variation is influenced by the nature of the substituents on the selenazole ring. Electron-withdrawing groups tend to shift the ⁷⁷Se resonance to a higher frequency (deshielding), while electron-donating groups cause a shift to a lower frequency (shielding). For example, in a series of 4-substituted-1,3-selenazol-2-amines, the ⁷⁷Se chemical shifts ranged from 567.1 to 684.2 ppm. In contrast, for Nα-urethane protected amino acid derived 2-amino-1,3-selenazoles, the ⁷⁷Se signals were observed in the range of 199.0 to 213.0 ppm.

Due to the lower sensitivity and longer relaxation times of the ⁷⁷Se nucleus, direct 1D ⁷⁷Se NMR experiments can be time-consuming. To overcome this, two-dimensional inverse-detected techniques such as ¹H-⁷⁷Se Heteronuclear Multiple Bond Correlation (HMBC) are often employed. These experiments detect the more sensitive ¹H nucleus and can provide ⁷⁷Se chemical shift information much more rapidly.

The following table presents ⁷⁷Se NMR chemical shift data for a selection of this compound derivatives.

| Compound/Substituent at C4 | Other Substituents | ⁷⁷Se Chemical Shift (δ, ppm) | Reference |

| 4-ClC₆H₄ | N-CH₃ | 571.1 | nih.gov |

| 4-MeOC₆H₄ | N-CH₃ | 567.1 | nih.gov |

| 4-MeC₆H₄ | N-CH₃ | 568.1 | nih.gov |

| 4-NO₂C₆H₄ | N-CH₃ | 590.1 | nih.gov |

| 4-BrC₆H₄ | N-CH₃ | 577.8 | nih.gov |

| C₆H₅ | N-C₂H₅O(O)C | 679.9 | nih.gov |

| 4-ClC₆H₄ | N-C₂H₅O(O)C | 684.2 | nih.gov |

| 4-MeOC₆H₄ | N-C₂H₅O(O)C | 675.7 | nih.gov |

| 1-(Benzyloxycarbonylamino)ethyl | - | 201.0 | |

| 1-(Benzyloxycarbonylamino)-2-phenylethyl | - | 212.0 | |

| 1-(((9H-Fluoren-9-yl)methoxy)carbonylamino)ethyl | - | 209.0 | |

| 1-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-(benzyloxy)ethyl | - | 205.0 |

Two-Dimensional NMR Techniques (e.g., H-⁷⁷Se-HMBC)

Two-dimensional NMR techniques are powerful tools for elucidating the complex structures of this compound derivatives. wikipedia.org Among these, Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable for establishing long-range correlations between different nuclei. In the context of selenium-containing heterocycles, the ¹H-⁷⁷Se HMBC experiment is instrumental. This technique allows for the observation of correlations between protons and the ⁷⁷Se nucleus, typically over two to four bonds.

For instance, in a series of 2-arylamino-1,3-selenazoles, the coupling between the proton at position 5 of the selenazole ring and the selenium nucleus can be observed in ¹H NMR spectra as satellites, with H-Se coupling constants of approximately 48 Hz. nih.gov This coupling enables the recording of 2D ¹H-⁷⁷Se HMBC spectra, which can provide ⁷⁷Se NMR data more rapidly (e.g., in 16 minutes) than direct ⁷⁷Se NMR acquisition. nih.gov This method is crucial for unambiguously assigning ⁷⁷Se NMR signals, especially in molecules containing more than one selenium atom in similar chemical environments. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for the characterization of this compound derivatives, providing essential information on their molecular weight and structural integrity. mdpi.comirapa.org

High-resolution mass spectrometry (HRMS) is routinely employed to determine the elemental composition of newly synthesized this compound derivatives with high accuracy. mdpi.comnih.gov This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically the protonated molecule [M+H]⁺, enabling its differentiation from other ions with the same nominal mass. mdpi.comacs.org The experimentally determined accurate mass is then compared with the calculated mass for the proposed chemical formula, with a high degree of agreement confirming the composition of the molecule. mdpi.com For example, in the characterization of various 4-substituted-N-methyl-N-phenethyl-1,3-selenazol-2-amines, HRMS data provided strong evidence for their successful synthesis by matching the found [M+H]⁺ values with the calculated masses. mdpi.com

| Compound | Found [M+H]⁺ (m/z) | Calculated Mass for [M+H]⁺ |

| 4-(4-Chlorophenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine | 377.0321 | 377.0324 |

| 4-(4-Methoxyphenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine | 373.0811 | 373.0814 |

| 4-(4-Methylphenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine | 343.0717 | 343.0713 |

| 4-(4-Methoxyphenyl)-N-methyl-N-(2-methoxy-2-oxoethyl)-1,3-selenazol-2-amine | 403.0915 | 403.0919 |

Table: Comparison of found and calculated accurate masses for selected this compound derivatives. mdpi.com

A key feature in the mass spectra of organoselenium compounds is the characteristic isotopic pattern of selenium. nju.edu.cnnih.gov Selenium has six stable isotopes, with ⁸⁰Se being the most abundant. This unique isotopic signature provides a powerful tool for identifying selenium-containing fragments in a mass spectrum. nju.edu.cn The observed isotopic distribution pattern in the mass spectrum of a this compound derivative should match the theoretical distribution for a molecule containing one selenium atom. mdpi.com This serves as a definitive confirmation of the presence of selenium in the molecule and helps to distinguish it from compounds with similar nominal masses but lacking selenium. nju.edu.cnnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of the molecular structure of this compound derivatives. nih.govmdpi.com

| Compound | Crystal System | Space Group |

| 5 | Monoclinic | P2₁/n |

| 7 | Monoclinic | P2₁/c |

| 8 | Monoclinic | P2₁/c |

| 9 | Monoclinic | P2₁/n |

| 12 | Monoclinic | P2₁/n |

| 14 | Triclinic | P-1 |

Table: Crystallographic data for selected 4-substituted-1,3-selenazol-2-amine derivatives. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-Selenazol-2-amine at a molecular level. These methods provide a quantitative description of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecular systems. For derivatives of 1,3-selenazole (B15495438), DFT calculations have been employed to determine optimized geometries and electronic properties. irapa.org Theoretical studies on 2,4-diaryl-1,3-selenazoles, for instance, have been conducted using the B3LYP functional with the 3-21G basis set to elucidate their structural and electronic characteristics. irapa.orgirapa.org

These calculations reveal that the five-membered selenazole ring generally adopts a planar or near-planar conformation. irapa.org The calculated bond lengths within the selenazole ring provide a deeper understanding of the bonding characteristics. For example, in a series of 2,4-diaryl-1,3-selenazoles, the Se(1)-C(2) and Se(1)-C(5) bond distances were calculated to be approximately 1.891 Å and 1.883 Å, respectively. irapa.org The C=N and C-N bond lengths within the ring are also key parameters determined by these theoretical methods. irapa.org

| Parameter | Calculated Value (Å) |

|---|---|

| Se(1)-C(2) | 1.891 |

| Se(1)-C(5) | 1.883 |

| C(2)-N(3) | 1.348 |

| N(3)-C(4) | 1.351 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as absorption and emission spectra. researchgate.netresearchgate.net While specific TD-DFT studies on this compound are not extensively reported in the literature, the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is a crucial parameter that can be derived from DFT calculations and provides insight into the electronic excitation properties.

The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required for electronic transitions. A smaller gap generally suggests that the molecule is more easily excitable. For the 2,4-diaryl-1,3-selenazole derivatives, the calculated HOMO-LUMO energy gaps provide valuable information about their electronic behavior. irapa.org

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -8.73 |

| ELUMO | -1.21 |

| ΔE (HOMO-LUMO Gap) | 7.52 |

Reactivity and Selectivity Prediction through Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions, providing a theoretical framework to understand where and how a molecule is likely to react.

Fukui functions are local reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov Although specific Fukui function analyses for this compound have not been reported, this method would be highly beneficial for understanding its chemical behavior.

The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to electrophilic attack (where an electron is donated) and which are most susceptible to nucleophilic attack (where an electron is accepted). This information is crucial for designing synthetic routes and understanding reaction mechanisms involving this compound.

In-Silico Studies on Molecular Interactions and Docking Simulations

In-silico techniques, particularly molecular docking, are widely used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules, such as proteins and nucleic acids. mdpi.comresearchgate.net While specific molecular docking studies for this compound are not extensively documented, the general approach is highly relevant for exploring its potential biological activities.

Molecular docking simulations would involve placing the 3D structure of this compound into the active site of a target protein and calculating the binding energy and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such studies could predict potential biological targets for this compound and guide the design of new derivatives with enhanced therapeutic properties. For instance, docking studies on similar heterocyclic compounds have been instrumental in identifying potential anticancer agents. mdpi.comnih.gov

Advanced Research Applications of 1,3 Selenazol 2 Amine

Role as a Chemical Building Block in Complex Molecule Synthesis

1,3-Selenazol-2-amine and its derivatives are fundamental building blocks in synthetic organic chemistry, enabling the construction of intricate molecular architectures. The selenazole ring system is prized for its ability to modulate the biological activity and conformational properties of larger molecules.

Synthesis of Selenazole-Containing Cyclopeptides

The incorporation of selenazole moieties into peptides is a strategy used to constrain their conformation, which can be crucial for enhancing biological activity and facilitating structural studies. A notable application is in the design of ligands for challenging biological targets like P-glycoprotein (Pgp), a protein implicated in multidrug resistance in cancer.

Researchers have designed and synthesized selenium-labeled cyclic peptides, such as QZ59Se-SSS and QZ59Se-RRR, to study their interaction with Pgp. nih.gov The selenium atoms in the selenazole rings act as anomalous scattering markers, which aids in determining the three-dimensional structure of the peptide-protein complex through X-ray crystallography. nih.gov The synthesis of these complex peptides often involves the preparation of selenazole-containing amino acids. nih.gov While the synthesis can be challenging due to the instability of some intermediates like aliphatic selenamides, optimized procedures have been developed. nih.gov The core of this synthesis relies on the Hantzsch-type condensation, a fundamental reaction for creating thiazole and selenazole rings. mdpi.com Typically, this involves reacting a selenamide or, more commonly for 2-amino derivatives, selenourea (B1239437) with an α-haloketone. mdpi.comnih.govmdpi.com

Table 1: Key Reagents in Selenazole-Containing Peptide Synthesis

| Reagent Class | Specific Example | Role in Synthesis |

|---|---|---|

| Selenium Source | Selenourea | Precursor to the 2-aminoselenazole ring. mdpi.comnih.gov |

| Carbonyl Compound | α-haloketones (e.g., Ethyl bromopyruvate) | Reacts with the selenium source to form the heterocyclic ring. nih.govmdpi.com |

| Protecting Groups | N-t-Boc | Protects the amine group of the amino acid during synthesis. nih.gov |

Development of Highly Functionalized 1,3-Selenazole (B15495438) Scaffolds

The 1,3-selenazole ring is a versatile scaffold that can be extensively functionalized to create libraries of compounds for various applications, particularly in medicinal chemistry. mdpi.com The development of efficient synthetic protocols to access diverse 1,3-selenazole scaffolds is an active area of research. mdpi.com

A primary and efficient method for synthesizing 4-substituted-1,3-selenazol-2-amines is the two-component cyclization of selenoureas with α-haloketones. nih.govmdpi.comresearchgate.net Selenoureas themselves can be prepared from the reaction of Woollins' reagent with cyanamides. nih.govmdpi.comresearchgate.net This methodology allows for the introduction of a wide variety of substituents at the 4-position of the selenazole ring by simply changing the α-haloketone starting material. researchgate.net Researchers have successfully synthesized series of these compounds with excellent yields, demonstrating the robustness of this approach. mdpi.comresearchgate.net These methods provide a practical route for creating libraries of 1,3-selenazoles with diverse functional groups, which is essential for structure-activity relationship studies. mdpi.com

Integration into DNA-Encoded Chemical Libraries

DNA-Encoded Chemical Libraries (DELs) represent a powerful technology for the discovery of new drugs and chemical probes by enabling the screening of massive numbers of compounds simultaneously. nih.govsemanticscholar.org Integrating novel and diverse chemical scaffolds into these libraries is key to expanding the accessible chemical space. nih.gov Sulfur and selenium-containing motifs are present in many biologically active molecules, making them attractive additions to DELs. nih.govsemanticscholar.org

However, incorporating these elements presents a challenge, as many traditional synthetic methods are not compatible with the aqueous environment and the sensitive nature of DNA barcodes. nih.govsemanticscholar.org To overcome this, researchers have developed DNA-compatible synthetic methodologies. One such advancement is an in-solution direct oxidative coupling procedure that allows for the formation of C–Se bonds under mild, transition-metal-free conditions. nih.govsemanticscholar.org This method enables the efficient integration of selenium into DNA-conjugated molecules, paving the way for the synthesis of selenium-containing DNA-encoded libraries. nih.gov While this research often focuses on broader classes of organoselenium compounds, the developed chemistry is applicable to heterocycles like selenazoles, allowing for their potential inclusion in future DEL designs. nih.govsemanticscholar.org

Materials Science Explorations and Advanced Materials Development

The unique electronic properties of organoselenium compounds make them promising candidates for applications in materials science, particularly in the field of organic electronics and photovoltaics. The selenium atom, being larger and more polarizable than sulfur, can enhance intermolecular interactions and influence charge transport properties in organic materials.

Potential in Organic Electronic Applications

While direct applications of this compound in organic electronics are still an emerging area, related research in photovoltaics highlights its potential. The ability of amine and selenol-containing compounds to modify surfaces, reduce defect densities, and control crystallization in thin films is highly relevant for organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). osti.govresearchgate.net The performance and stability of these devices are often limited by defects at interfaces and in the bulk material. The strategies used in perovskite solar cells, where amine-selenol combinations passivate defects and improve film morphology, could be adapted for organic semiconductors. osti.gov The demonstrated ability to tune surface properties and reduce trap states suggests that selenazole-based molecules could be explored as interface modifiers or additives to improve charge injection and transport in a variety of organic electronic applications. osti.gov

Applications in Photovoltaic Devices

In the field of photovoltaics, particularly next-generation perovskite solar cells, controlling the crystallization of the perovskite thin film is critical for achieving high efficiency and long-term stability. osti.gov Research has shown that combinations of amine and chalcogenide (sulfur or selenium) ligands can be used as additives in the fabrication process to produce highly crystalline and oriented perovskite films. osti.govresearchgate.net

Specifically, the use of an amine combined with benzeneselenol as a dual additive has been shown to tune the perovskite intermediate state and control crystallization. osti.gov This leads to films with reduced defect densities and increased charge carrier lifetimes. osti.gov While the amine can be tailored to provide surface functionality, the selenol appears to facilitate the conversion to the desired photoactive perovskite phase and then evaporates from the film. osti.gov This strategy has resulted in devices with significantly improved performance and stability. osti.govresearchgate.net The insights gained from this approach suggest a tunable strategy using chalcogenide chemistry to reduce defects and enhance the performance of perovskite solar cells. osti.gov

Table 2: Impact of Amine-Selenol Additives on Perovskite Solar Cell Properties

| Parameter | Reference Device | Device with Amine + Selenol Additive | Improvement Noted |

|---|---|---|---|

| Trap-Filled Limit Voltage (VTFL) | 0.248 V | 0.225 V | Lower voltage indicates fewer trap states. osti.gov |

| Defect Density | 2.67 x 1015 cm-3 | 2.42 x 1015 cm-3 | Reduction in calculated defect density. osti.gov |

Exploration of Unique Electronic and Optical Properties

The 1,3-selenazole ring system, a key feature of this compound, imparts unique electronic and optical characteristics to its derivatives, making them subjects of interest in materials science. The presence of the selenium atom, with its d-orbitals and significant polarizability, influences the electron distribution within the heterocyclic ring. This, in turn, affects the molecule's photophysical behavior.

Research into related organoselenium compounds, such as benzo mdpi.comnih.govmdpi.comselenadiazole bridged amines, has revealed distinct absorption and emission properties that are dependent on the molecular structure and substituent groups. These donor-acceptor compounds exhibit unique absorption and emission characteristics. researchgate.net While direct data on the parent this compound is limited, studies on its derivatives provide insight. For instance, polymethine cyanine dyes that incorporate the 1,3-selenazole moiety are known to form stable complexes with biological macromolecules, a process often monitored through changes in fluorescence, indicating the inherent photoactive nature of the selenazole core. nih.gov

Furthermore, organoselenium compounds are recognized as potential candidates for applications in nonlinear optics and as sensors. researchgate.net The electronic properties can be fine-tuned through synthetic modifications. The synthesis of various 4-substituted-1,3-selenazol-2-amines has been achieved, and these compounds have been characterized using spectroscopic methods, which form the basis for understanding their electronic structure. mdpi.comnih.gov The interaction of these compounds with biomolecules, leading to changes in their photophysical properties, underscores their potential in developing fluorescent probes. nih.gov

Table 1: Photophysical Properties of Related Selenazole Derivatives

| Compound Class | Property | Observation | Application Potential |

|---|---|---|---|

| Benzo mdpi.comnih.govmdpi.comselenadiazole Bridged Amines | Absorption/Emission | Unique characteristics dependent on donor strength. researchgate.net | Electro-optical materials researchgate.net |

| Polymethine Dyes with 1,3-Selenazole Core | Fluorescence | Forms stable complexes with DNA, leading to changes in fluorescence. nih.gov | Nucleic acid visualization nih.gov |

| General Organoselenium Compounds | Nonlinear Optics | Considered potential candidates for nonlinear optical applications. researchgate.net | Advanced optical materials researchgate.net |

Catalysis and Organometallic Chemistry Applications

The electron-donating properties of the selenium atom in the this compound scaffold make its derivatives attractive candidates for use as ligands in transition metal catalysis. colab.ws The stability and solubility of organoselenium compounds further enhance their suitability for these applications. colab.ws Metal complexes incorporating selenium-based ligands have demonstrated high efficiency in a variety of important organic transformations.

While the direct application of the parent this compound as a ligand is an emerging area, the broader class of organoselenium compounds has a proven track record. For example, palladium complexes with selenourea-derived ligands (precursors to selenazoles) have been investigated for their anti-tumor activity, indicating stable complex formation. nih.gov The selenazole ring itself can coordinate to metal centers, potentially influencing the steric and electronic environment of the catalyst and thereby its activity and selectivity. The development of synthetic routes to various substituted 2-amino-1,3-selenazoles opens up possibilities for creating a library of ligands with tunable properties for specific catalytic reactions. nih.gov

Table 2: Metal-Catalyzed Reactions Employing Selenium-Based Ligands

| Reaction Type | Metal Catalyst | Role of Selenium Ligand | Reference |

|---|---|---|---|

| Sonogashira Coupling | Palladium | Stabilizing the metal center, enhancing catalytic activity. | colab.ws |

| Heck Coupling | Palladium | Modulating electronic properties of the catalyst. | colab.ws |

| Suzuki–Miyaura Coupling | Palladium | Improving catalyst stability and turnover number. | colab.ws |

| Transfer Hydrogenation | Ruthenium | Acting as a robust, electron-donating ligand. | colab.ws |

The reactivity of the this compound ring system allows it to serve as a versatile building block, or precursor, for the synthesis of more complex organometallic compounds. The functional groups on the selenazole ring can be chemically modified to introduce metal centers, leading to novel structures with potentially useful properties.

A clear example of this is the mercuration of a 1,3-selenazole derivative. Specifically, 2-acetamidophenyl-4-phenyl-1,3-selenazole has been shown to react with mercury(II) acetate (B1210297). nih.gov This reaction introduces a mercury atom onto the C5 position of the heterocycle, forming a stable organomercury compound. This demonstrates that the selenazole ring can undergo electrophilic substitution to form new carbon-metal bonds. The synthesis of such compounds is significant as it confirms the viability of using selenazoles as scaffolds for constructing larger organometallic assemblies. The ability to protect the 2-amino group, for instance through acetylation, is crucial for directing this type of reactivity and preventing the formation of undesired products. nih.gov

Bio-sensing and Diagnostic Probe Development (Mechanism-focused)

Derivatives of this compound have been identified as promising candidates for the development of probes for detecting DNA and other nucleic acids. nih.gov The mechanism of detection often relies on the specific interactions between the selenazole-based molecule and the nucleic acid structure, which in turn elicits a measurable optical signal, such as a change in fluorescence.

A key strategy involves incorporating the 1,3-selenazole heterocycle into larger, photoactive molecules like polymethine cyanine dyes. nih.gov These elongated, conjugated systems can intercalate between the base pairs of double-stranded DNA (dsDNA) or bind to its grooves. Upon binding, the dye's molecular conformation becomes more rigid, and it is shielded from the quenching effects of the aqueous solvent. This restriction of rotational freedom and change in the local environment significantly enhances the dye's fluorescence quantum yield, leading to a "light-up" effect. The formation of these stable dye-DNA complexes allows for the visualization and quantification of nucleic acids. nih.gov The specific design of the selenazole derivative, including its charge, size, and substituent groups, can be tailored to optimize binding affinity and photophysical response for specific nucleic acid sequences or structures.

The 1,3-selenazole framework is also being explored for its utility in studying protein interactions. nih.gov The development of probes based on this scaffold can help in elucidating protein structure, function, and binding partners. The mechanism of action for these probes can involve either non-covalent binding to specific protein sites or the formation of covalent linkages with amino acid residues.

In the context of non-covalent interactions, selenazole derivatives can be designed to fit into specific pockets or interfaces of a target protein. This binding event can be coupled to a signaling mechanism, such as fluorescence modulation, similar to that seen with nucleic acid probes. For instance, a probe's fluorescence might be quenched in an aqueous solution but become brightly emissive upon binding to a hydrophobic pocket in a protein, providing a method to detect the presence of the protein or monitor binding events.

Alternatively, the 2-amino group or other positions on the selenazole ring can be functionalized to act as cross-linking agents. Photo-reactive moieties can be incorporated into the selenazole derivative, allowing for light-induced covalent bond formation with nearby amino acids upon UV irradiation. springernature.com This strategy is particularly useful for "freezing" transient protein-protein interactions, enabling their identification and analysis by techniques like mass spectrometry. springernature.com The ability to synthetically modify the this compound structure provides a versatile platform for creating a range of probes to investigate the complex world of protein interactions.

Development of Polymethine Cyanine Dyes Based on 1,3-Selenazole Derivatives

The incorporation of the 1,3-selenazole moiety into the structure of polymethine cyanine dyes has been a subject of advanced research, aiming to modulate and enhance their photophysical properties for various applications. The replacement of sulfur with a selenium atom in the heterocyclic nucleus of cyanine dyes is known to induce a bathochromic shift, moving the absorption and emission spectra to longer wavelengths nih.gov. This strategic modification has led to the development of novel fluorescent probes and photosensitizers with tailored characteristics.

Research in this area has focused on the synthesis and characterization of monomethine and pentamethine cyanine dyes containing a benzoselenazolyl unit. These studies have provided valuable insights into the structure-property relationships of these selenium-containing dyes.

Monomethine Cyanine Dyes

A series of monomethine cyanine dyes incorporating a benzoselenazolyl group has been synthesized and their spectroscopic properties investigated. The core structure of these dyes consists of a benzoselenazole ring linked to another heterocyclic system, such as benzothiazole, via a single methine bridge. Variations in the substituents on the nitrogen atoms of the heterocyclic rings allow for the fine-tuning of their photophysical and biological properties.

The UV-Vis absorption spectra of these dyes exhibit characteristic bands in the visible region. The table below summarizes the absorption maxima (λmax) for a selection of these monomethine cyanine dyes, demonstrating the influence of different substituents on their spectral properties.

| Compound | Substituents | Absorption Maximum (λmax) |

|---|---|---|

| 1 | Sulfopropyl and Methoxy (B1213986) groups | 432 nm |

| 2 | Sulfopropyl and Methyl groups | 425 nm |

| 3 | Methyl groups | 423 nm |

| 4 | Methyl and Chloro groups | 427 nm |

| 5 | Thioethyl group | 406 nm |

| 6 | Thiopropyl group | 407 nm |

Data sourced from a study on selenium-substituted monomethine cyanine dyes as selective G-quadruplex spectroscopic probes researchgate.net.

The research has shown that these selenium-substituted monomethine cyanines can act as selective spectroscopic probes for nucleic acid structures like G-quadruplexes and have potential as theranostic agents due to their combined fluorescent properties and inhibitory effects on cell viability researchgate.net. The introduction of selenium has also been explored for the development of fluorescent probes for detecting intracellular reactive oxygen and nitrogen species and for creating photosensitizers for near-infrared (NIR) photodynamic therapy nih.gov.

Symmetric Pentamethine Cyanine Dyes

In addition to monomethine dyes, researchers have synthesized and characterized symmetric pentamethine cyanine dyes derived from N-substituted benzoselenazolium salts. These dyes feature two benzoselenazole rings connected by a five-carbon polymethine chain. A novel, mild, and highly reproducible synthetic approach for these dyes involves grinding the starting materials at room temperature researchgate.netuniver.kharkov.ua.

The photophysical properties of these pentamethine dyes have been studied in various solvents. The following table presents the absorption and emission maxima for a representative benzoselenazole-containing symmetric pentamethine cyanine dye in different solvent environments.

| Solvent | Absorption Maximum (λmax) | Emission Maximum (λem) |

|---|---|---|

| Methanol | 652 nm | 670 nm |

| Ethanol | 654 nm | 674 nm |

| DMSO | 660 nm | 682 nm |

| Buffer | 652 nm | 672 nm |

Data for a representative symmetric pentamethine cyanine dye containing a benzoselenazole heterocycle with a meso-chlorine substituent univer.kharkov.ua.

These studies demonstrate that the incorporation of the 1,3-selenazole moiety into polymethine cyanine dyes is a promising strategy for developing advanced fluorescent probes and other functional materials with tailored spectroscopic and biological properties. The "heavy atom effect" of selenium can also enhance the generation of singlet oxygen, making these dyes attractive candidates for photodynamic therapy acs.org. Further research into the synthesis of a broader range of 1,3-selenazole-based cyanine dyes with varying polymethine chain lengths and substitution patterns is expected to yield new compounds with even more refined and specialized applications.

Mechanistic Insights into Biological Activities Excluding Clinical Data

Antimicrobial Activity Mechanisms

Derivatives of 1,3-selenazole (B15495438) have demonstrated notable antimicrobial properties. The incorporation of a selenium atom into the heterocyclic ring structure is believed to be a key contributor to this activity, often resulting in higher potency compared to their sulfur analogs (1,3-thiazoles). nih.gov